2-(2-Azidoethyl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

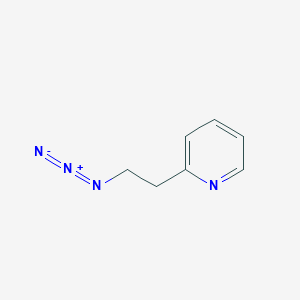

2-(2-Azidoethyl)pyridine is an organic compound that belongs to the class of azido compounds, which are characterized by the presence of an azide group (-N₃). This compound features a pyridine ring substituted with a 2-azidoethyl group. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, which imparts unique chemical properties to the compound. The azide group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethyl)pyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-(2-bromoethyl)pyridine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process. The general reaction scheme is as follows:

2-(2-Bromoethyl)pyridine+NaN3→this compound+NaBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of azide compounds due to their potential explosiveness. Industrial setups often include safety measures such as controlled temperature and pressure conditions, as well as the use of inert atmospheres to prevent unwanted side reactions.

化学反应分析

Types of Reactions

2-(2-Azidoethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.

Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).

Major Products

Substitution: Various substituted pyridine derivatives.

Reduction: 2-(2-Aminoethyl)pyridine.

Cycloaddition: 1,2,3-Triazole derivatives.

科学研究应用

2-(2-Azidoethyl)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

作用机制

The mechanism of action of 2-(2-Azidoethyl)pyridine depends on the specific chemical reaction it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by the presence of a copper(I) catalyst, which activates the alkyne and promotes the formation of the triazole ring. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound.

相似化合物的比较

2-(2-Azidoethyl)pyridine can be compared with other azido-substituted pyridine derivatives, such as:

2-Azidopyridine: Lacks the ethyl spacer between the azide group and the pyridine ring, leading to different reactivity and applications.

4-(2-Azidoethyl)pyridine: The azide group is positioned at the 4-position of the pyridine ring, which can influence the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in the presence of the ethyl spacer, which provides flexibility in its chemical reactions and applications. This structural feature allows for a broader range of modifications and functionalizations compared to other azido-substituted pyridines.

生物活性

2-(2-Azidoethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The azido group is known for its ability to participate in various chemical reactions, including click chemistry, making this compound a versatile candidate for drug development and other applications.

This compound features a pyridine ring substituted with an azidoethyl group. This structure contributes to its reactivity and biological properties. The presence of the azido group allows for further modifications and conjugations, which can enhance its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of drug development.

Antimicrobial Activity

Studies have shown that derivatives of azidoethyl pyridines exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. For example, one study reported that compounds with the azidoethyl substitution showed IC50 values in the low micromolar range against specific cancer types, indicating potent activity (Table 1).

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound derivative A | MCF-7 (Breast Cancer) | 3.5 |

| This compound derivative B | HeLa (Cervical Cancer) | 5.0 |

| This compound derivative C | A549 (Lung Cancer) | 4.0 |

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown that treatment with these compounds leads to increased sub-G1 phase populations in treated cells, indicating apoptosis.

Case Studies

Several case studies have highlighted the utility of this compound in drug design:

- Antileishmanial Activity : A study synthesized a series of triazole analogues incorporating the azidoethyl group and tested them against Leishmania major. Compounds exhibited significant antileishmanial activity with IC50 values ranging from 1.8 μM to 12.6 μM, showcasing the potential of this scaffold in antiparasitic drug development .

- Antitrypanosomal Activity : Similar derivatives were evaluated for their effectiveness against Trypanosoma brucei, with several compounds showing promising results in vitro, indicating that modifications at the azidoethyl position can enhance biological activity .

- In Vivo Studies : Preliminary in vivo studies have begun to assess the pharmacokinetics and biodistribution of azidoethyl pyridine derivatives, suggesting favorable profiles for further development .

Future Perspectives

The versatility of this compound makes it a compelling candidate for further research. Future studies should focus on:

- Optimization of Derivatives : Exploring different substituents on the pyridine ring to enhance selectivity and potency.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Clinical Trials : Progressing promising candidates into preclinical and clinical trials to evaluate their therapeutic potential.

属性

IUPAC Name |

2-(2-azidoethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-10-6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJGQLXCBSJIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。